![molecular formula C16H24BNO3 B1455112 2-(Cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1346708-00-6](/img/structure/B1455112.png)
2-(Cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-(Cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CBMDP) is a versatile and widely used synthetic compound. It is a cyclic ether molecule composed of a cyclobutyl ring and a pyridine ring. CBMDP is widely used in the chemical and pharmaceutical industries for its unique properties, such as its solubility in organic solvents, its low toxicity, and its low reactivity. CBMDP has been used in a variety of applications, including as a reagent in organic synthesis, a catalyst for chemical reactions, and as a drug for treating various diseases.
Scientific Research Applications
Structural Analysis and Reactivity
- The structure and reactivity of pyridin-2-ylboron derivatives, similar to the compound , have been investigated. These studies focus on structural differences, such as the orientation of the dioxaborolane ring and bond angles, which influence chemical reactivity and stability (Sopková-de Oliveira Santos et al., 2003).
Boronic Acid Ester Intermediates
- Research has been conducted on boric acid ester intermediates with benzene rings. The studies include the synthesis of these compounds and their structural confirmation using various spectroscopic methods and X-ray diffraction. This work is significant for understanding the physicochemical properties and molecular structures of compounds related to 2-(Cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Huang et al., 2021).
Fluoride Shuttle Batteries
- The compound has been studied for its application in organic liquid electrolyte-based fluoride shuttle batteries. Its structural variants, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have been examined as electrolyte additives, highlighting their role in enhancing fluoride ion conductivity and battery performance (Kucuk & Abe, 2020).
Synthesis and Coupling in Medicinally Important Compounds
- The compound's relatives are used in the synthesis of medicinally important compounds. For instance, the synthesis of 3-pyrazolo[1,5-a]pyridine boronic ester and its application in high throughput chemistry and large-scale synthesis are noteworthy (Bethel et al., 2012).
Application in Polymers
- The compound's analogues have been used in the synthesis of deeply colored polymers, indicating potential applications in materials science. Such polymers are synthesized using palladium-catalyzed polycondensation and exhibit unique properties like solubility in common organic solvents (Welterlich, Charov, & Tieke, 2012).
properties
IUPAC Name |
2-(cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-8-9-18-14(10-13)19-11-12-6-5-7-12/h8-10,12H,5-7,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVYCTPTRYBFLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744598 | |
Record name | 2-(Cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1346708-00-6 | |
Record name | Pyridine, 2-(cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346708-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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